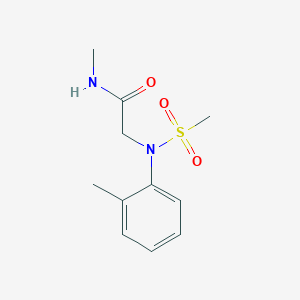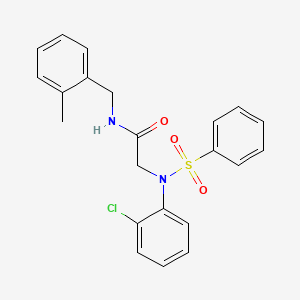
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been extensively studied in the field of neuroscience. This compound belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation in the brain.
Mechanism of Action
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound 49823 can modulate the activity of glutamate and prevent excessive excitotoxicity, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
This compound 49823 has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound 49823 can modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Advantages and Limitations for Lab Experiments
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It is a highly selective and potent NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. Additionally, this compound 49823 has been extensively studied in animal models of various neurological disorders, which provides a wealth of data for researchers to draw upon.
However, there are also some limitations to the use of this compound 49823 in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of the results. Additionally, the use of this compound 49823 may not accurately reflect the complex interactions between various neurotransmitters and receptors in the brain.
Future Directions
There are several future directions for research on N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is the development of more selective and potent NMDA receptor antagonists, which can provide a better understanding of the role of NMDA receptors in various neurological disorders. Additionally, there is interest in studying the potential therapeutic applications of this compound 49823 in the treatment of chronic pain and depression. Finally, there is a need for further research to understand the complex interactions between various neurotransmitters and receptors in the brain, which can provide insights into the underlying mechanisms of various neurological disorders.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, this compound 49823 has been studied for its potential use in the treatment of chronic pain and depression.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-9-5-6-10-18(17)15-24-22(26)16-25(21-14-8-7-13-20(21)23)29(27,28)19-11-3-2-4-12-19/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYAFYAEYUEOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


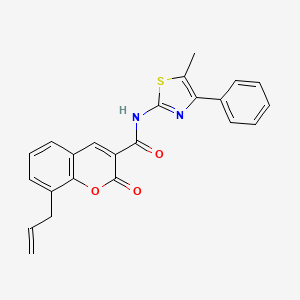


![2-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3479359.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3479370.png)
![2-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3479378.png)
![N-isopropylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3479383.png)

![methyl 3-({3-[(3-nitrobenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3479402.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479417.png)
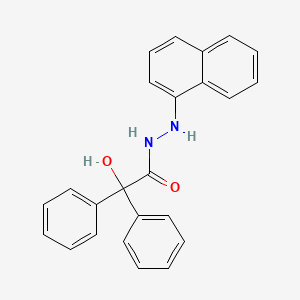
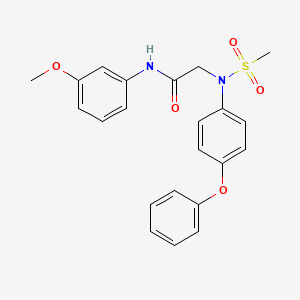
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479435.png)
